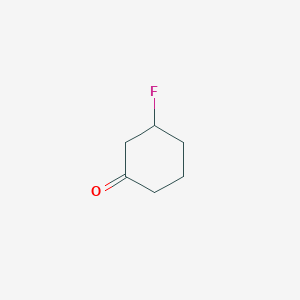

3-Fluorocyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluorocyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUAVINKFKZOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Manufacturing of 3 Fluorocyclohexanone

The preparation of 3-Fluorocyclohexanone can be achieved through various synthetic routes, often starting from readily available cyclohexanone (B45756) derivatives.

One common method involves the fluorination of 3-hydroxycyclohexanone (B1200884). In a typical procedure, 3-hydroxycyclohexanone is reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in a suitable solvent like dichloromethane (B109758) at low temperatures. uea.ac.uk

Another synthetic approach involves the use of N-fluoropyridinium pyridine (B92270) heptafluorodiborate as a fluorinating agent. google.com The reaction of this reagent with an appropriate cyclohexanone precursor can yield this compound. google.com The choice of synthetic method often depends on factors such as the desired yield, purity, and the scale of the reaction.

Conformational Analysis of 3 Fluorocyclohexanone

Ring Conformations and Isomerism

The conformational behavior of 3-Fluorocyclohexanone is rooted in the inherent flexibility of its six-membered cyclohexane (B81311) ring. This flexibility allows the molecule to adopt several distinct spatial arrangements to minimize internal strain.

Chair, Boat, and Twist-Boat Conformations

Like unsubstituted cyclohexane, this compound can exist in several conformations, the most stable of which is the chair conformation. ucalgary.ca The chair form minimizes both angle strain, by maintaining near-tetrahedral bond angles of approximately 109.5°, and torsional strain, by ensuring all adjacent carbon-hydrogen and carbon-carbon bonds are in a staggered arrangement. ucalgary.ca

Other, less stable conformations include the boat and the twist-boat (or skew-boat). The boat conformation is significantly higher in energy due to two primary factors: torsional strain from eclipsing bonds and steric strain between the two "flagpole" hydrogens, which are positioned in close proximity to each other. davuniversity.orgyoutube.com To alleviate these unfavorable interactions, the boat conformation can distort into a slightly more stable twist-boat form, which reduces both the torsional and flagpole steric strain. ucalgary.cadavuniversity.org However, both the boat and twist-boat are high-energy intermediates in the dynamic process of interconversion between the two possible chair conformations, a process often referred to as "ring flipping". ucalgary.cayoutube.com

Axial-Equatorial Equilibria of the Fluoro Substituent

In the chair conformation of this compound, the fluorine substituent can occupy one of two positions: axial (parallel to the ring's axis) or equatorial (pointing away from the ring's equator). davuniversity.org These two arrangements, the axial conformer and the equatorial conformer, are in a dynamic equilibrium. The position of this equilibrium is dictated by a combination of steric and electronic factors and is notably sensitive to the surrounding environment, particularly the polarity of the solvent.

For many monosubstituted cyclohexanes, the equatorial position is strongly favored to avoid 1,3-diaxial steric interactions. However, for α-haloketones, the situation is more complex. In the gas phase, the axial conformation of the related 2-fluorocyclohexanone (B1314666) is found to be more stable than the equatorial one. researchgate.net This preference is often attributed to stabilizing stereoelectronic interactions. In solution, this trend reverses. The equatorial conformer possesses a larger molecular dipole moment and is therefore better stabilized by polar solvents. d-nb.info Consequently, as solvent polarity increases, the equilibrium for fluorinated cyclohexanones shifts to favor the equatorial conformer. d-nb.infonih.gov

Table 1: Expected Influence of Solvent Polarity on the Conformational Equilibrium of this compound This table presents a qualitative summary based on established principles for haloketones.

| Solvent Type | Predominant Conformer | Primary Reason |

|---|---|---|

| Gas Phase / Nonpolar (e.g., Heptane) | Axial | Stereoelectronic interactions may outweigh steric hindrance. |

| Moderately Polar (e.g., Chloroform) | Equatorial | Stabilization of the more polar equatorial conformer begins to dominate. |

Interconversion Dynamics and Energy Barriers

The two chair conformations of this compound interconvert rapidly at room temperature through the ring-flipping process. d-nb.info This process involves passing through the higher-energy twist-boat and boat conformations. ucalgary.ca The rate of this interconversion is determined by the activation energy barrier between the chair forms. For cyclohexane itself, this barrier is approximately 10.5 kcal/mol. researchgate.net

Stereoelectronic Effects and Intramolecular Interactions

Beyond classical steric considerations, the conformational preferences of this compound are profoundly influenced by stereoelectronic effects. These effects arise from the spatial orientation of molecular orbitals and can lead to stabilizing or destabilizing interactions that are crucial in determining the most stable conformer. researchgate.net

Gauche Effect in Fluorinated Cyclohexanes

The gauche effect describes the tendency of a molecule with vicinal electron-withdrawing groups (such as in a F-C-C-O fragment) to prefer a gauche conformation (60° dihedral angle) over an anti conformation (180° dihedral angle). acs.org This effect is often attributed to stabilizing hyperconjugative interactions. beilstein-journals.org Specifically, a key interaction is the donation of electron density from a σC–H bonding orbital into an adjacent, low-lying σ*C–F antibonding orbital. This interaction is maximized when the C-H and C-F bonds are anti-periplanar, a condition met in the gauche arrangement. acs.orgbeilstein-journals.org

In the context of this compound, the axial conformer places the fluorine atom in a gauche relationship with the C-C bonds of the ring. However, studies on the analogous 2-fluorocyclohexanone system and its derivatives have shown that any stabilization from the classic gauche effect can be overcome by other, more powerful interactions, particularly those involving the carbonyl group. d-nb.inforesearchgate.net Therefore, while the gauche arrangement exists, its influence on the equilibrium is part of a more complex interplay of competing electronic effects.

Hyperconjugative Interactions (σCH→σCF, σCC→σCF)

Hyperconjugation is a critical stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (a donor) into an adjacent empty or partially filled antibonding orbital (an acceptor). eoquimica.com The strength of this interaction is highly dependent on the alignment of the orbitals, being strongest when they are anti-periplanar (180°).

In this compound, the C-F bond creates a low-energy σ*C–F antibonding orbital, which is a potent electron acceptor. researchgate.net The stability of the axial and equatorial conformers is directly influenced by the efficiency of hyperconjugative donations into this orbital from neighboring σCH and σCC bonds.

In the axial conformer: The axial C-F bond is anti-periplanar to two axial C-H bonds and two C-C ring bonds. This alignment allows for strong σCH(axial)→σCF(axial) and σCC→σCF(axial) hyperconjugative interactions, which contribute to the stability of this conformer.

In the equatorial conformer: The equatorial C-F bond is not perfectly anti-periplanar to any ring C-H or C-C bonds. This results in weaker hyperconjugative stabilization involving the σ*CF orbital compared to the axial conformer.

Table 2: Key Hyperconjugative Interactions in Fluorinated Cyclohexanes This table summarizes the types of interactions and their general importance based on theoretical studies of analogous systems.

| Interaction Type | Donor Orbital | Acceptor Orbital | Conformer where it is Most Significant | General Role |

|---|---|---|---|---|

| C-H/C-F Hyperconjugation | σCH | σCF | Axial | Stabilizes the axial conformer through anti-periplanar alignment. beilstein-journals.org |

| C-C/C-F Hyperconjugation | σCC | σCF | Axial | Stabilizes the axial conformer through anti-periplanar alignment. researchgate.net |

Dipole-Dipole and Charge-Dipole Interactions

The conformational preference in this compound is significantly influenced by electrostatic interactions, particularly the repulsion between the dipoles of the carbon-fluorine (C-F) and carbon-oxygen (C=O) bonds. Both bonds are highly polar due to the large electronegativity difference between the bonded atoms.

In the equatorial conformer, the C-F and C=O bond dipoles are oriented in a way that leads to significant electrostatic repulsion. This repulsion destabilizes the equatorial conformation. In contrast, the axial conformer positions these two dipoles in a more separated arrangement, reducing the unfavorable electrostatic interaction. This leads to a preference for the axial conformer, particularly in the gas phase or in non-polar solvents where these intramolecular effects dominate.

In heterocyclic analogues or their protonated forms, charge-dipole interactions can become a dominant stabilizing force. For instance, in protonated 3-fluoropiperidine, a heterocyclic analogue, a strong attractive interaction exists between the partially negative fluorine atom and the positively charged nitrogen atom (C-Fδ−···N+). ignited.in This interaction, often described as a charge-dipole or electrostatic gauche effect, strongly favors the axial conformation where the fluorine atom is gauche to the C-N+ bond. ignited.inbeilstein-journals.org Studies on various fluoropiperidinium ring systems have demonstrated that this C-F···C-N+ charge-dipole interaction can be a primary determinant of conformational preference, even overcoming steric hindrances. ignited.in This principle highlights how introducing a formal charge can dramatically shift the conformational equilibrium, favoring arrangements that maximize electrostatic attraction.

Anomeric Effects in Heterocyclic Analogues

The anomeric effect is a stereoelectronic phenomenon, originally observed in pyranose rings, that describes the preference for an axial orientation of a heteroatomic substituent at the carbon adjacent to another heteroatom in a ring. wikipedia.org While this compound itself does not exhibit a classical anomeric effect as its ring is carbocyclic, its heterocyclic analogues provide a clear illustration of this principle. The generalized anomeric effect is observed in systems with an X-C-Y-C fragment, where X and Y are heteroatoms with lone pairs. scripps.edu

Consider a heterocyclic analogue like 3-fluorodihydro-2H-pyran-4(3H)-one, where a ring carbon is replaced by an oxygen atom. In such a molecule, an interaction can occur between the lone pair electrons of the endocyclic heteroatom (e.g., oxygen or nitrogen) and the antibonding orbital (σ) of the C-F bond. This n → σ hyperconjugative interaction is stabilizing and is maximized when the lone pair and the C-F bond are anti-periplanar, a condition met in the axial conformer.

In nitrogen-containing heterocycles like fluorinated piperidines, this effect is also prominent. researchgate.net A generalized anomeric effect, stemming from nN → σ*CF electron delocalization, is a key factor in dictating the conformational bias in α-fluoro isomers of pyrrolidines. researchgate.net In some cases, the anomeric effect is powerful enough to override steric considerations that would typically favor an equatorial substituent. The strength of this effect is dependent on the nature of the heteroatoms involved. scripps.eduimperial.ac.uk For instance, the preference for axial substituents is even greater in dithianes compared to dioxanes due to reduced 1,3-diaxial interactions resulting from longer C-S bonds. scripps.edu

Influence of Solvent Polarity and Solvation Effects on Conformational Preferences

The conformational equilibrium of this compound is highly sensitive to the surrounding environment, particularly the polarity of the solvent. While the axial conformer is generally favored in the gas phase due to intramolecular electrostatic repulsions in the equatorial form, this preference can be altered or even reversed in solution. d-nb.infonih.gov

The equatorial conformer of this compound possesses a larger net molecular dipole moment than the axial conformer. Polar solvents interact more strongly with and stabilize molecules or conformers with higher dipole moments. Consequently, as the polarity of the solvent increases, the equatorial conformer is progressively stabilized, shifting the equilibrium in its favor. d-nb.info

This trend has been observed experimentally for related α-halocyclohexanones. cdnsciencepub.com For example, studies on 2-fluorocyclohexanone show that the axial conformer is most stable in the gas phase, but the equilibrium steadily shifts towards the equatorial conformer as solvent polarity increases from cyclohexane to chloroform (B151607) and then to acetonitrile. d-nb.info This stabilization of the more polar conformer in polar media is a well-documented phenomenon attributed to the reaction field effect, where the solvent's dielectric continuum stabilizes the solute's dipole. cdnsciencepub.commdpi.comnih.gov

| Solvent | Dielectric Constant (ε) | Predominant Conformer of α-Fluorocyclohexanone |

| Gas Phase | 1 | Axial |

| Cyclohexane | 2.0 | Axial |

| Chloroform | 4.8 | Equatorial |

| Acetonitrile | 37.5 | Equatorial |

| DMSO | 46.7 | Equatorial |

| This table illustrates the general trend of solvent effects on the conformational equilibrium of α-fluorocyclohexanones, based on findings for related compounds. d-nb.infocdnsciencepub.com |

Conformational Stability and Population Distribution

The relative populations of the axial and equatorial conformers are determined by the difference in their Gibbs free energy (ΔG). This energy difference is a composite of steric, electrostatic, and stereoelectronic effects, as well as solvation energies.

Experimental Determination of Conformational Populations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the conformational populations of this compound in solution. d-nb.infocdnsciencepub.com At room temperature, the interconversion between the two chair conformers is rapid on the NMR timescale, resulting in a time-averaged spectrum.

However, the population distribution can be calculated from the value of the vicinal proton-proton coupling constants (³JHH). beilstein-journals.orgd-nb.info According to the Karplus equation, the magnitude of ³JHH is dependent on the dihedral angle between the coupled protons. By measuring the averaged coupling constant for the proton at C-3 and comparing it to the limiting values for pure axial and pure equatorial conformers (often obtained from sterically locked model compounds like 4-tert-butyl derivatives), the mole fractions of each conformer can be determined. cdnsciencepub.com An increase in the observed ³JHH value typically indicates a shift towards the equatorial conformer, which features larger axial-axial couplings. d-nb.info

Theoretical Prediction of Relative Conformational Energies

Quantum-chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods (e.g., Møller–Plesset perturbation theory, MP2), are powerful tools for predicting the relative energies of conformers. d-nb.infonsf.gov These calculations can model the molecule in the gas phase or simulate solvent effects using implicit solvent models (like the Polarizable Continuum Model, PCM). mdpi.com

Theoretical studies on 2-fluorocyclohexanone, a close analogue, have shown that in the gas phase, the axial conformer is more stable than the equatorial one. nih.gov Calculations can dissect the total energy into constituent parts, such as Lewis-type (steric and electrostatic) and non-Lewis-type (hyperconjugative) interactions, using frameworks like Natural Bond Orbital (NBO) analysis. beilstein-journals.org For instance, NBO analysis can quantify the stabilizing energy of hyperconjugative interactions, such as σC–H → π*C=O, which can influence the conformational balance. nih.gov These theoretical predictions generally align well with experimental findings, confirming the underlying physical-organic principles that govern the conformational preferences of fluorinated cyclohexanones. researchgate.net

| Method/Environment | Conformer | Relative Energy (kcal/mol) | Note |

| Theoretical (Gas Phase) | Axial | 0.0 | More stable |

| Theoretical (Gas Phase) | Equatorial | > 0 | Less stable due to dipole repulsion |

| Experimental (Polar Solvent) | Axial | > 0 | Less stable |

| Experimental (Polar Solvent) | Equatorial | 0.0 | More stable due to solvation |

| This table summarizes the general findings from theoretical and experimental studies on the relative stability of α-fluorocyclohexanone conformers. d-nb.infonih.gov |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 3-Fluorocyclohexanone, offering insights into the proton, fluorine, and carbon environments within the molecule. huji.ac.ilalfa-chemistry.com The natural abundance and spin of ¹H, ¹⁹F, and ¹³C nuclei make them amenable to NMR analysis. wikipedia.org

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons and their immediate electronic environment. libretexts.org The chemical shifts, splitting patterns (multiplicity), and coupling constants are key parameters derived from a ¹H NMR spectrum. emerypharma.com

In a typical ¹H NMR spectrum of this compound, the proton attached to the same carbon as the fluorine atom (H-3) exhibits a complex multiplet due to coupling with neighboring protons and the fluorine atom. For instance, in a reported spectrum, a multiplet corresponding to this proton is observed in the range of δ 4.92-5.04 ppm. google.com The protons on the carbons adjacent to the carbonyl group (H-2 and H-6) are typically deshielded and appear as multiplets in the region of δ 2.61-2.69 ppm. google.com The remaining methylene (B1212753) protons (H-4 and H-5) present as multiplets at higher fields, for example, between δ 1.72-2.34 ppm. google.com

Table 1: Illustrative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 4.92-5.04 | m |

| H-2, H-6 | 2.61-2.69 | m |

| H-4, H-5 | 1.72-2.34 | m |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation of the molecule. carlroth.com

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in this compound. alfa-chemistry.comicpms.cz The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. wikipedia.org The chemical shift range in ¹⁹F NMR is much broader than in ¹H NMR, which often leads to better resolution of signals. wikipedia.orgicpms.cz

The chemical shift of the fluorine atom in this compound is influenced by its electronic environment. The coupling between the fluorine atom and adjacent protons (¹H-¹⁹F coupling) provides valuable structural information. icpms.cz Geminal (²J_FH) and vicinal (³J_FH) coupling constants can be observed, with geminal couplings often being quite large (around 50 Hz). wikipedia.org These couplings result in the splitting of both the fluorine signal in the ¹⁹F spectrum and the proton signals in the ¹H spectrum. huji.ac.il

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Fluorinated Compounds

| Type of Compound | Chemical Shift Range (ppm) relative to CFCl₃ |

| -CF- | +140 to +250 |

| -CF₂- | +80 to +140 |

| -CF₃ | +40 to +80 |

Data sourced from representative values for organofluorine compounds. ucsb.edu

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. ucl.ac.uk Since each chemically non-equivalent carbon atom gives a distinct signal, a ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. libretexts.org

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) is the most deshielded and appears at a low field, typically in the range of 205-220 ppm. libretexts.org The carbon atom bonded to the fluorine (C-F) is also significantly deshielded and its signal is split into a doublet due to one-bond coupling with the fluorine atom (¹J_CF). The chemical shifts of the other methylene carbons in the ring appear at higher fields. oregonstate.edu

Table 3: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Chemical Shift (ppm) |

| C=O (in ketones) | 205 - 220 |

| C in aromatic rings | 125 - 150 |

| C=C (in alkenes) | 115 - 140 |

| RCH₂OH | 50 - 65 |

| RCH₂Cl | 40 - 45 |

| RCH₂NH₂ | 37 - 45 |

| R₃CH | 25 - 35 |

| R₂CH₂ | 16 - 25 |

| RCH₃ | 10 - 15 |

This table provides general ranges for various carbon types. libretexts.org

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the connectivity and stereochemistry of this compound. wikipedia.orgnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²J_HH and ³J_HH). youtube.com It is invaluable for tracing the proton-proton connectivity within the cyclohexanone (B45756) ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. hmdb.calibretexts.orgcolumbia.edu This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). youtube.comlibretexts.orgcolumbia.edu HMBC is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the entire molecular skeleton. dur.ac.uk

These 2D NMR experiments, when used in combination, provide a comprehensive map of the molecular structure of this compound. uni-muenchen.descispace.com

Quantitative NMR (qNMR) can be employed to study the conformational equilibrium of this compound, specifically the equilibrium between the axial and equatorial conformers. qd-latam.comethz.chnanalysis.com The relative populations of these conformers can be determined by integrating the signals corresponding to each form in the NMR spectrum, particularly at low temperatures where the interconversion is slow on the NMR timescale. copernicus.org

The coupling constants, especially the three-bond proton-proton coupling constants (³J_HH), are also sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation. d-nb.info By analyzing the magnitude of these coupling constants, the preferred conformation of the molecule in solution can be inferred. d-nb.inforesearchgate.net For example, a larger coupling constant between vicinal protons often indicates a trans-diaxial relationship, which is characteristic of a specific chair conformation. d-nb.info

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This typically appears in the region of 1715-1740 cm⁻¹. The presence of the electronegative fluorine atom can slightly shift the position of this band. The C-F bond also has a characteristic stretching vibration, which is typically observed in the range of 1000-1400 cm⁻¹, although its intensity can be variable. The C-H stretching and bending vibrations of the cyclohexane (B81311) ring will also be present in the spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the IR spectrum is dominated by absorptions corresponding to the carbonyl (C=O) group, the carbon-fluorine (C-F) bond, and the various C-H and C-C bonds of the cyclohexane ring.

The most prominent feature in the IR spectrum of a ketone is the C=O stretching vibration, which typically appears in the region of 1715-1725 cm⁻¹. amazonaws.comlibretexts.org The presence of an electronegative atom like fluorine on the carbon adjacent to the carbonyl group can shift this frequency to a higher value due to the inductive effect. amazonaws.com However, in this compound, the fluorine is at the beta-position, so its influence on the C=O stretch is less pronounced than in α-haloketones.

The C-F bond stretching vibration is also a key diagnostic feature. Aliphatic fluoro compounds typically exhibit a strong absorption band in the 1400-1000 cm⁻¹ region. The exact position depends on the nature of the substitution. The various C-H stretching and bending vibrations of the methylene groups in the cyclohexane ring are expected in their characteristic regions, typically around 2850-3000 cm⁻¹ for stretching and 1470-1450 cm⁻¹ for scissoring/bending. crystalpharmatech.commasterorganicchemistry.com

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2950-2850 | Medium-Strong | C-H (sp³) stretching |

| ~1720 | Strong | C=O stretching |

| ~1465 | Medium | CH₂ scissoring |

| ~1150-1050 | Strong | C-F stretching |

Note: The values in this table are predicted based on characteristic group frequencies and may vary from experimentally obtained data.

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to IR spectroscopy. rsc.orglibretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations, providing further insight into the molecular structure of this compound. While IR and Raman spectroscopy are based on different physical principles, they both probe the vibrational energy levels of a molecule. libretexts.org

For this compound, the C=O stretch will also be visible in the Raman spectrum, although its intensity might differ from the IR spectrum. The C-C bond vibrations within the cyclohexane ring, which might be weak in the IR spectrum, are expected to produce more prominent signals in the Raman spectrum. The C-F stretching vibration will also be Raman active.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode |

| ~2950-2850 | Strong | C-H (sp³) stretching |

| ~1720 | Medium | C=O stretching |

| ~1150-1050 | Medium-Strong | C-F stretching |

| ~800-1000 | Strong | Ring Breathing/C-C stretching |

Note: The values in this table are predicted based on general principles of Raman spectroscopy and may differ from experimental results.

Rotational Spectroscopy (Microwave Spectroscopy) for Gas-Phase Structures

Rotational spectroscopy, often referred to as microwave spectroscopy, provides highly precise information about the geometry of a molecule in the gas phase. wikipedia.org By analyzing the absorption of microwave radiation, which induces transitions between quantized rotational states, the moments of inertia of the molecule can be determined with exceptional accuracy. wikipedia.orglibretexts.org From these moments of inertia, it is possible to calculate precise bond lengths and bond angles. libretexts.org

For a molecule to be studied by microwave spectroscopy, it must possess a permanent dipole moment, a condition that this compound meets due to the polar C=O and C-F bonds. libretexts.org As an asymmetric top molecule, this compound would exhibit a complex rotational spectrum from which three principal moments of inertia (Iₐ, Iₑ, and Iₑ) could be derived. wikipedia.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. google.com This technique involves diffracting a beam of X-rays off a single crystal of the compound. mdpi.com The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, revealing the precise positions of each atom. google.com

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous information on:

Solid-State Conformation: It would confirm the chair or other conformation of the cyclohexanone ring in the crystalline form.

Substituent Orientation: The analysis would definitively show whether the fluorine atom occupies an axial or equatorial position.

Precise Geometric Parameters: It would yield highly accurate measurements of all bond lengths and angles.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as dipole-dipole interactions or hydrogen bonding, that stabilize the solid-state structure.

As of now, the crystal structure of this compound has not been reported in publicly accessible databases. Obtaining a suitable single crystal for analysis is a critical and often challenging prerequisite for this technique. crystalpharmatech.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. uci.edu Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion (M⁺˙), and its m/z value confirms the molecular weight of the compound. nih.gov

The molecular ion of this compound has a nominal mass of 116 amu. Due to the high energy imparted during ionization (typically by electron impact), the molecular ion often undergoes fragmentation, breaking down into smaller, characteristic fragment ions. beilstein-journals.org The analysis of these fragmentation patterns provides valuable clues about the molecule's structure.

Key fragmentation pathways for this compound would likely include:

α-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org This would result in the loss of ethyl or propyl fragments.

Loss of HF: The elimination of a neutral hydrogen fluoride (B91410) molecule (loss of 20 amu) is a characteristic fragmentation for many organofluorine compounds.

Ring Cleavage: Complex rearrangements and cleavage of the cyclohexane ring can lead to a variety of smaller charged fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 116 | [C₆H₉FO]⁺˙ | Molecular Ion (M⁺˙) |

| 96 | [C₆H₈O]⁺˙ | Loss of HF |

| 87 | [C₅H₈O]⁺˙ | α-Cleavage (loss of C₂H₅) |

| 73 | [C₄H₆O]⁺˙ | α-Cleavage (loss of C₃H₇) |

| 55 | [C₃H₃O]⁺ | Further fragmentation |

Note: The relative abundances of these fragments would depend on the ionization conditions. These are predicted pathways based on general fragmentation rules for ketones and fluorinated compounds.

Computational Chemistry Approaches

Quantum Chemical Calculation Methodologies

Quantum chemical methods are fundamental tools for calculating the structure and properties of molecules. They can be broadly categorized into Density Functional Theory (DFT), ab initio methods, and semi-empirical methods, each offering distinct advantages for studying systems like 3-fluorocyclohexanone.

Density Functional Theory (DFT) Studies

Density Functional Theory has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational expense. Instead of solving for the complex many-electron wavefunction, DFT calculates the total energy from the electron density. While specific DFT studies on this compound are not prevalent in the literature, the methodologies are well-established through extensive research on analogous compounds like substituted cyclohexanones and other fluorinated organic molecules researchgate.netnih.govresearchgate.netnih.gov.

The accuracy of a DFT calculation is critically dependent on the chosen exchange-correlation functional, which approximates the quantum mechanical interactions between electrons.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals, combining a portion of exact Hartree-Fock exchange with GGA (Generalized Gradient Approximation) exchange and correlation. It often provides reliable molecular geometries and vibrational frequencies for organic compounds nih.gov. For systems involving non-covalent interactions, empirical dispersion corrections (e.g., D3 or D4) are frequently added to the B3LYP functional to improve accuracy youtube.comyoutube.com.

PBE0: This is another popular hybrid functional that mixes 25% of exact Hartree-Fock exchange with 75% of PBE (Perdew-Burke-Ernzerhof) exchange. PBE0 is often considered a well-balanced functional with good performance across a range of chemical systems and properties, sometimes offering better performance for reaction barriers and electronic properties compared to B3LYP faccts.degoogle.com.

r2SCAN-3c: This is a more recent composite method that utilizes the r²SCAN meta-GGA functional. These "3c" methods are designed for efficiency, pairing a specific functional with a tailored, relatively small basis set and corrections for dispersion (D4) and basis set superposition error (gCP) nih.govmpg.degithub.io. The goal is to achieve results approaching the quality of hybrid functionals with much larger basis sets but at a significantly lower computational cost, making it suitable for larger systems or high-throughput screening nih.gov.

Table 1: Comparison of Common DFT Functionals

| Functional | Type | Key Features | Typical Application |

| B3LYP | Hybrid-GGA | Widely used, good for geometries and frequencies. Often requires dispersion correction. | General purpose calculations for organic molecules. |

| PBE0 | Hybrid-GGA | Parameter-free (fewer empirical parameters), often good for thermochemistry and kinetics. | Systems where B3LYP may be less accurate. |

| r2SCAN-3c | Composite meta-GGA | Highly efficient, includes built-in corrections for dispersion and BSSE. | Large molecules, screening studies, and geometry optimizations. |

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set directly impact the accuracy and cost of the calculation.

Pople-style basis sets (e.g., 6-311++G(d,p)): This notation indicates a split-valence basis set. The "6-311" describes how core and valence atomic orbitals are represented. The characters after the "G" denote polarization functions (d,p) on heavy and hydrogen atoms, respectively, which are crucial for describing anisotropic electron density in bonding. The "++" indicates the addition of diffuse functions on both heavy and hydrogen atoms, which are important for describing lone pairs, anions, and non-covalent interactions. Such basis sets were used effectively in studies of related molecules like 3-fluoro-1-propanol nih.gov.

Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVDZ): These basis sets (cc-pVDZ, cc-pVTZ, etc., for double-, triple-zeta quality) are designed to systematically converge towards the complete basis set limit. The "aug-" prefix signifies an "augmented" set where diffuse functions are added to better describe weakly bound electrons youtube.com. These are often used for high-accuracy energy calculations and were employed in studies of fluorocyclohexane researchgate.net.

Karlsruhe "default" basis sets (e.g., def2-SV(P)): This family of basis sets, such as the split-valence polarized def2-SV(P), offers a balanced and efficient performance for a wide range of elements. They are often used in conjunction with modern DFT functionals and composite methods like PBEh-3c github.io.

Ab Initio Methods (e.g., MP2, CCSD)

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. They are generally more computationally demanding but also more systematically improvable than DFT.

Møller-Plesset Perturbation Theory (MP2): This is the simplest ab initio method to include electron correlation beyond the Hartree-Fock approximation. MP2 is often used for geometry optimizations and frequency calculations when a higher level of theory than standard DFT is desired ucsb.edu. It has been successfully applied to determine the conformational preferences of related molecules like fluorocyclohexane and 3-fluoro-1-propanol nih.govresearchgate.net.

Coupled Cluster (CCSD and CCSD(T)): Coupled Cluster theory is considered the "gold standard" for high-accuracy single-reference calculations. The CCSD method includes single and double electron excitations, while CCSD(T) adds a perturbative correction for triple excitations, which is crucial for achieving chemical accuracy (typically within 1 kcal/mol) ucsb.edumdpi.com. Due to its high computational cost (scaling steeply with system size), CCSD(T) is typically used for single-point energy calculations on geometries optimized with a less expensive method (like MP2 or DFT) to provide benchmark energetic data rsc.org.

Table 2: Overview of Ab Initio Methods

| Method | Description | Common Use Case | Computational Cost |

| MP2 | Møller-Plesset perturbation theory to the second order. | Geometries and frequencies requiring electron correlation. | Medium-High |

| CCSD(T) | Coupled Cluster with single, double, and perturbative triple excitations. | High-accuracy benchmark energy calculations. | Very High |

Semi-Empirical Methods (e.g., PM6-DH+)

Semi-empirical methods are based on the Hartree-Fock formalism but introduce significant approximations and use parameters derived from experimental or high-level computational data to simplify the calculations wikipedia.org. This makes them orders of magnitude faster than DFT or ab initio methods.

PM6 (Parametric Method 6): PM6 is a widely used semi-empirical method that was parameterized for a broad range of elements arxiv.org. While fast, standard PM6 often fails to describe non-covalent interactions like hydrogen bonding and dispersion forces accurately.

PM6-DH+: To address the shortcomings of the original method, corrections have been developed. The PM6-DH+ method includes corrections for dispersion, hydrogen bonding, and halogen bonding, significantly improving its accuracy for predicting interaction energies and molecular geometries in systems where these forces are important nih.govnih.gov. Given the presence of fluorine and the carbonyl group in this compound, such corrections are vital for accurate semi-empirical modeling of its condensed-phase or intermolecular behavior.

Conformational Search Algorithms and Potential Energy Surfaces

The six-membered ring of this compound is not planar and can adopt several conformations. The relationship between the molecule's geometry and its potential energy is described by the Potential Energy Surface (PES) longdom.org. Locating the stable isomers (local minima on the PES) and the transition states that connect them is a central task of computational chemistry.

The most stable conformations of cyclohexanone (B45756) rings are the "chair" forms. For this compound, two chair conformations are of primary interest: one with the fluorine atom in an axial position and one with it in an equatorial position. The relative stability of these conformers is dictated by a balance of steric interactions (like 1,3-diaxial interactions) and electronic effects (such as hyperconjugation and dipole-dipole interactions) sapub.orgmaricopa.edu. Studies on analogous 2-halocyclohexanones and fluorocyclohexane have shown that both experimental and theoretical methods can quantify these energy differences researchgate.netrsc.org.

Higher-energy conformers, such as the "boat" and "twist-boat" forms, also exist on the potential energy surface. The boat form is typically a transition state between two twist-boat conformers ijert.org. A comprehensive conformational search is necessary to identify all relevant low-energy structures.

Conformational search algorithms are used to explore the PES and identify these stable structures. Common strategies include:

Systematic Search: This involves rotating all flexible dihedral angles by a set increment. While thorough, this approach becomes computationally intractable for molecules with many rotatable bonds.

Stochastic/Random Search: Methods like Monte Carlo simulations randomly alter the molecular geometry and accept or reject the new structure based on its energy.

Molecular Dynamics (MD): This method simulates the movement of atoms over time by solving Newton's equations of motion. By heating and cooling the system (simulated annealing), the molecule can overcome energy barriers and explore different conformational regions of the PES.

Once a set of potential conformers is generated, the structures are fully optimized using a quantum chemical method (like DFT or MP2) to locate the precise energy minima. Subsequent frequency calculations confirm that the structures are true minima (having no imaginary frequencies) and provide thermodynamic data (like zero-point vibrational energies and Gibbs free energies) to determine their relative populations at a given temperature ijert.org.

Table 3: Key Conformations of this compound

| Conformation | Key Feature | Expected Relative Energy |

| Chair (F-equatorial) | Fluorine atom points away from the ring's axis. | Likely the global minimum. |

| Chair (F-axial) | Fluorine atom is parallel to the C3 axis. | Higher in energy than equatorial due to potential 1,3-diaxial interactions. |

| Twist-Boat | A flexible, higher-energy local minimum. | Significantly higher than chair forms. |

| Boat | A high-energy transition state connecting twist-boat forms. | Higher than twist-boat forms. |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational quantum mechanics can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.netsmu.edu The most common method involves Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) approach. aps.orgnih.govmodgraph.co.uk

The process involves:

Optimizing the geometry of the molecule at a chosen level of theory.

Calculating the magnetic shielding tensors for each nucleus.

Referencing the calculated shielding constants to a standard (e.g., Tetramethylsilane, TMS) to obtain chemical shifts.

For this compound, these calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The calculated coupling constants, particularly the proton-fluorine couplings (ⁿJHF), are highly sensitive to the dihedral angle between the coupled nuclei and can be used to determine the preferred conformation (axial vs. equatorial fluorine). unicamp.br For example, DFT calculations on related fluorinated cyclohexanols have shown that the sign and magnitude of ⁴JHF can distinguish between axial and equatorial fluorine conformers. unicamp.br Similar calculations for this compound would provide valuable data for stereochemical assignment. nih.govd-nb.info

Table 2: Representative Calculated NMR Parameters for a Fluorinated Cyclohexane (B81311) Derivative

| Parameter | Axial Conformer | Equatorial Conformer |

| ³J(H,F) (Hz) | 14.0 | 8.3 |

| ⁴J(H,F) (Hz) | > 0 | < 0 |

| ¹³C Shift (ppm) | 85.2 | 88.5 |

| ¹⁹F Shift (ppm) | -180.1 | -175.4 |

Note: This table contains illustrative data based on calculations for related fluorinated cyclic compounds to demonstrate the type of information that can be obtained. unicamp.brsemanticscholar.org

The simulation of infrared (IR) and Raman spectra is a standard application of computational chemistry. youtube.comarxiv.orgnih.gov These spectra arise from the vibrations of the molecule. After performing a geometry optimization and frequency calculation (as in normal-mode analysis), the IR intensities and Raman activities for each vibrational mode can be computed. ictp.itarxiv.org

IR intensities are proportional to the square of the change in the molecular dipole moment during a vibration.

Raman activities are related to the change in the molecular polarizability during a vibration.

By plotting the calculated frequencies against their corresponding intensities, a theoretical spectrum can be generated. uni-paderborn.denih.govchemrxiv.orgbrehm-research.deethz.chcardiff.ac.uk This simulated spectrum can be compared directly with experimental data to aid in the assignment of vibrational bands to specific molecular motions. ustc.edu.cnrsc.org For this compound, this would allow for the identification of characteristic vibrational modes, such as the C=O stretch and the C-F stretch, and how their frequencies shift between the axial and equatorial conformers.

To investigate the electronic properties and predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, Time-Dependent Density Functional Theory (TDDFT) is the most widely used method. cecam.org TDDFT is an extension of DFT that allows for the calculation of electronic excited states. core.ac.ukfaccts.de

The methodology involves calculating the excitation energies (the energy difference between the ground and excited states) and the oscillator strengths for the electronic transitions. researchgate.net The oscillator strength is a measure of the probability of a transition occurring upon absorption of light. By plotting the calculated excitation energies against their oscillator strengths, a theoretical UV-Vis spectrum can be constructed.

For this compound, TDDFT calculations would typically focus on the n → π* transition associated with the carbonyl group's non-bonding electrons being excited into an anti-bonding π* orbital. acs.org These calculations can predict the wavelength of maximum absorption (λₘₐₓ) and how it is affected by the conformation of the molecule and the electronic influence of the fluorine substituent. researchgate.net

Electronic Structure and Bonding Analyses

The introduction of a fluorine atom into the cyclohexanone ring significantly influences its electronic properties. Understanding these changes is crucial for predicting the molecule's behavior.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This analysis provides valuable information about atomic charges, hybridization, and the stabilizing effects of electron delocalization.

Atomic Charges: The high electronegativity of the fluorine and oxygen atoms would lead to a significant negative charge on these atoms and a corresponding positive charge on the carbon atoms they are attached to (C3 and C1, respectively).

Hybridization: The analysis would confirm the approximate sp3 hybridization of the saturated carbon atoms and the sp2 hybridization of the carbonyl carbon.

Hyperconjugative Interactions: A key feature of NBO analysis is its ability to quantify stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. In this compound, significant hyperconjugative interactions would be expected, such as the delocalization of electron density from C-H or C-C sigma bonds into the antibonding orbitals of the C-F and C=O bonds. These interactions play a crucial role in the conformational preferences of the molecule. For instance, in the related compound fluorocyclohexane, NBO analysis has been used to study the stabilization of different conformers. researchgate.net

A summary of the expected NBO analysis results is presented in the table below.

| NBO Parameter | Expected Finding for this compound | Significance |

| Natural Atomic Charge | Negative charges on F and O; Positive charges on C1 and C3 | Highlights the polar nature of the C-F and C=O bonds and likely sites for nucleophilic or electrophilic attack. |

| Hybridization | sp2 for C1 (carbonyl), sp3 for other ring carbons | Describes the geometry and bonding at each atomic center. |

| Donor-Acceptor Interactions | Delocalization from σ(C-C) and σ(C-H) orbitals to σ(C-F) and π(C=O) orbitals | These hyperconjugative interactions contribute to the overall stability of the molecule and influence its conformational equilibrium. |

The electron density distribution in a molecule provides fundamental information about its size, shape, and the nature of its chemical bonds. The Molecular Electrostatic Potential (MESP) is a property derived from the electron density that is particularly useful for predicting intermolecular interactions and chemical reactivity. The MESP maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles).

A specific MESP map for this compound has not been found in the reviewed literature. However, based on the known effects of carbonyl and fluoro substituents, the MESP of this compound would be expected to show:

Negative Potential: A region of strong negative potential (typically colored red in MESP maps) would be located around the carbonyl oxygen atom due to the presence of lone pairs and the high electronegativity of oxygen. This indicates the primary site for electrophilic attack.

Positive Potential: Regions of positive potential (typically colored blue) would be found near the hydrogen atoms, particularly the acidic alpha-hydrogens adjacent to the carbonyl group. The carbonyl carbon itself would also exhibit a significant positive potential, making it a prime target for nucleophiles.

Influence of Fluorine: The electronegative fluorine atom would create a region of negative potential around itself, while also influencing the potential of the rest of the molecule through inductive effects.

These features are critical for understanding how this compound interacts with other molecules and reagents.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy and shape of these orbitals, as well as the HOMO-LUMO energy gap, are important indicators of a molecule's reactivity and stability.

For this compound, the HOMO is expected to be localized primarily on the carbonyl oxygen atom, reflecting the non-bonding lone pair electrons. The LUMO, on the other hand, is anticipated to be the π* antibonding orbital of the carbonyl group, with significant lobes on the carbonyl carbon and oxygen atoms. This distribution makes the carbonyl carbon the primary site for nucleophilic attack.

Computational studies have shown that the position of the fluorine atom (axial or equatorial) influences the LUMO of this compound. This, in turn, affects the stereoselectivity of nucleophilic addition to the carbonyl group. epdf.pub For the equatorial conformer, axial attack is preferred. However, for the axial conformer, equatorial attack is favored by 2.3 kcal/mol over axial attack. epdf.pub This difference in reactivity is attributed to the different orbital coefficients of the LUMO in the two conformers. epdf.pub

A study on the π-facial stereoselectivity of 3-substituted cyclohexanones provided data on the Exterior Frontier Orbital Extension (EFOE) density, which quantifies the extension of the LUMO on each face of the carbonyl group.

Table: EFOE Density for this compound Conformers

| Conformer | EFOE Density (Axial Face) (%) | EFOE Density (Equatorial Face) (%) |

|---|---|---|

| Equatorial Fluorine | 51.2 | 48.8 |

| Axial Fluorine | 49.3 | 50.7 |

This data indicates a slight preference for nucleophilic attack from the axial face in the equatorial conformer and from the equatorial face in the axial conformer, which aligns with the predicted stereochemical outcomes.

Integration of Computational Chemistry with Experimental Data

The synergy between computational chemistry and experimental techniques is crucial for a comprehensive understanding of molecular systems. Theoretical calculations can be used to interpret and rationalize experimental observations, while experimental data serves to validate and refine computational models.

In the context of fluorinated cyclohexanones, a common application of this integrated approach is in conformational analysis. For the related compound 2-fluorocyclohexanone (B1314666), for example, theoretical calculations of NMR chemical shifts and coupling constants have been used to determine the conformational equilibrium of the molecule, which is in good agreement with experimental NMR data. nih.gov

For this compound, computational findings regarding the influence of the LUMO's shape on the stereoselectivity of nucleophilic additions provide a theoretical basis for experimentally observed reaction outcomes. epdf.pub The predicted preference for axial attack on the equatorial conformer and equatorial attack on the axial conformer can be verified through experimental product analysis of reduction reactions.

Advanced Computational Techniques (e.g., Machine Learning Integration)

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry, capable of predicting a wide range of molecular properties with high speed and accuracy after being trained on large datasets. researchgate.netaip.orgmit.edu While specific machine learning models for this compound are not documented, the general applicability of these methods holds significant promise.

Potential applications of machine learning in the study of this compound include:

Property Prediction: ML models can be trained to predict various physicochemical properties such as solubility, boiling point, and spectroscopic signatures (e.g., NMR chemical shifts) for a vast number of molecules, including halogenated ketones. aalto.finih.govfnasjournals.comarxiv.orgnih.gov

Reaction Outcome Prediction: Sophisticated ML algorithms can predict the major products and yields of chemical reactions under different conditions, which could be applied to the reactions of this compound. researchgate.netmit.edu

Accelerating Quantum Chemical Calculations: Machine learning can be used to approximate the results of computationally expensive quantum chemical calculations, such as the determination of HOMO-LUMO gaps, thereby enabling high-throughput screening of molecular properties. researchgate.netaip.org

The development of such models relies on the availability of large, high-quality datasets of molecules and their associated properties. As more data on fluorinated organic compounds becomes available, the accuracy and predictive power of machine learning in this area are expected to grow significantly.

Reactivity and Mechanistic Studies

Reactions Involving the Carbonyl Group

The carbonyl group in 3-Fluorocyclohexanone is a primary site of reactivity, susceptible to attack by nucleophiles. The presence of the electronegative fluorine atom at the β-position exerts an electron-withdrawing inductive effect, which can modulate the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group of cyclohexanone (B45756) derivatives is a well-studied class of reactions that transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized center, creating a new stereocenter if the two faces of the carbonyl are not equivalent. semanticscholar.orgnih.govnih.gov In this compound, the approach of a nucleophile can occur from either the axial or equatorial face, leading to the formation of diastereomeric products. The stereochemical outcome is dictated by a combination of steric hindrance and stereoelectronic effects. masterorganicchemistry.com

Hydride reductions, a common type of nucleophilic addition, demonstrate this diastereoselectivity. The reduction of this compound with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields 3-fluorocyclohexanol. The stereoselectivity of this reduction is influenced by the conformational preference of the fluorine atom and the trajectory of hydride attack (axial vs. equatorial). While specific studies on this compound are limited, research on related α-fluoroketones and their imine derivatives provides significant insight. For instance, the diastereoselective reduction of α-fluoroimines derived from α-fluorocyclohexanone using trichlorosilane has been shown to be highly selective. nih.gov The reaction likely proceeds through a highly organized transition state where the fluorine and nitrogen atoms activate the silane, directing the hydride delivery. nih.gov The choice of solvent can also influence the diastereomeric ratio, as shown in the table below.

| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 0 | 14:1 | 57 |

| 2 | CH₂Cl₂ | 0 | 14:1 | 63 |

| 3 | THF | 0 | 17:1 | 57 |

| 4 | Et₂O | 0 | 15:1 | 68 |

| 5 | MeCN | 0 | 11:1 | 45 |

| 6 | DMF | 0 | 10:1 | 40 |

| 7 | EtOAc | 0 | 17:1 | 73 |

Reactions with organometallic reagents, such as Grignard reagents (RMgX), also proceed via nucleophilic addition to the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.comleah4sci.com These reactions introduce a new carbon-carbon bond and create a tertiary alcohol. The stereoselectivity is again governed by the steric bulk of the incoming nucleophile and the conformational biases of the cyclohexanone ring.

Enolization and Enolate Chemistry

The presence of α-hydrogens allows this compound to form enolates upon treatment with a base. Due to the asymmetry of the ketone, two different regioisomeric enolates can be formed: the Δ¹-enolate (less substituted) and the Δ⁶-enolate (more substituted). The regioselectivity of this deprotonation is governed by the principles of kinetic versus thermodynamic control. nih.govmasterorganicchemistry.combham.ac.uksiue.eduquora.com

Kinetic Control : Under conditions of a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures, the kinetically favored enolate is formed. bham.ac.uk This corresponds to the removal of the most accessible and kinetically most acidic proton. In this compound, the protons at C6 are generally less sterically hindered than the proton at C2. The electron-withdrawing inductive effect of the fluorine at C3 acidifies the α-protons at C2, making them kinetically more acidic. Therefore, under kinetic control, preferential formation of the Δ¹-enolate is expected.

Thermodynamic Control : Under equilibrating conditions (weaker base, higher temperatures), the most stable enolate, known as the thermodynamic enolate, will predominate. siue.edu Enolate stability generally increases with the degree of substitution of the double bond. Thus, the Δ⁶-enolate, being the more substituted alkene, is the thermodynamically more stable regioisomer.

The regioselective formation of enolates is crucial as it dictates the outcome of subsequent alkylation reactions. fiveable.meyoutube.comegyankosh.ac.inlibretexts.orglibretexts.org Once formed, the enolate can act as a nucleophile, attacking an electrophile (e.g., an alkyl halide) to form a new carbon-carbon bond at the α-position. The ability to selectively generate either the kinetic or thermodynamic enolate allows for the controlled synthesis of either 2-alkyl- or 6-alkyl-3-fluorocyclohexanone derivatives. Recent studies on 3-substituted cycloalkanones have shown that "soft enolization" conditions can provide high regioselectivity for the less substituted enolate, complementing traditional "hard enolization" methods. escholarship.org

| Control | Conditions | Major Enolate Formed | Rationale |

|---|---|---|---|

| Kinetic | Strong, bulky base (e.g., LDA), low temperature (-78 °C), aprotic solvent (e.g., THF) | Δ¹-enolate | Deprotonation of the more acidic C2 proton, influenced by the inductive effect of fluorine. |

| Thermodynamic | Weaker base (e.g., NaOEt), higher temperature, protic solvent | Δ⁶-enolate | Formation of the more stable, more substituted double bond. |

Baeyer-Villiger Oxidation and Rearrangements

The Baeyer-Villiger oxidation is a rearrangement reaction that converts ketones into esters (or lactones from cyclic ketones) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). pitt.eduwikipedia.orgsigmaaldrich.com The reaction proceeds through the formation of a tetrahedral intermediate known as the Criegee intermediate. adichemistry.com This is followed by the migratory insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons.

In the case of an unsymmetrical ketone like this compound, the regioselectivity of the oxidation is determined by the relative migratory aptitude of the C2 and C6 carbons. organic-chemistry.orgstackexchange.com The general order of migratory aptitude is tertiary alkyl > secondary alkyl > primary alkyl > methyl. organic-chemistry.org This trend is often rationalized by the ability of the migrating group to stabilize a partial positive charge in the transition state of the rearrangement step. wikipedia.org

For α-haloketones, the electron-withdrawing nature of the halogen substituent significantly influences migratory aptitude. Theoretical and experimental studies on α-fluoroketones have shown that the presence of fluorine deactivates the adjacent carbon towards migration due to a strong inductive effect. nih.gov Consequently, in the Baeyer-Villiger oxidation of this compound, the non-fluorinated carbon (C6) is expected to migrate preferentially over the fluorinated carbon (C2). This leads to the formation of a specific regioisomer of the resulting lactone, 4-fluorooxepan-2-one.

Reactions Involving the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive. cas.cn Reactions involving the cleavage of the C-F bond in this compound are challenging and typically require specific conditions or reagents.

Substitutions at the Fluorinated Carbon

Direct nucleophilic substitution of the fluorine atom in this compound via an S_N2 mechanism is exceptionally difficult. The fluoride (B91410) ion is a very poor leaving group, and the C-F bond is highly polarized with a high bond dissociation energy. cas.cnlibretexts.org Intermolecular nucleophilic substitutions on unactivated secondary alkyl fluorides are largely unfavorable under standard conditions. cas.cn While intramolecular examples exist where proximity effects can facilitate C-F bond cleavage, such pathways are not inherent to the structure of this compound itself. cas.cn Therefore, reactions that directly substitute the fluorine atom with other nucleophiles are not a common feature of this compound's reactivity profile.

C-F Bond Activation and Cleavage

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and cleavage a significant chemical challenge. In the context of this compound, the C(sp³)–F bond is generally considered robust and unreactive under standard conditions. Unlike other alkyl halides, alkyl fluorides are poor substrates for traditional S_N2 reactions due to the low leaving group ability of the fluoride ion. cas.cn

However, cleavage of the C-F bond is not impossible and can be achieved under specific conditions. While literature detailing C-F bond cleavage specifically for this compound is limited, general principles suggest that nucleophilic substitution to replace the fluorine atom can occur, particularly through intramolecular pathways. cas.cnsmolecule.com The acceleration of C-F bond cleavage is often achieved when the reaction can proceed as an intramolecular process, a "proximity effect," which can overcome the inherent stability of the bond. cas.cn For β-fluoroketones like this compound, such reactions would likely require highly reactive nucleophiles or specific catalytic systems designed for C-F activation, such as those involving transition metals, Lewis acids, or enzymatic catalysis. nih.govnih.gov The stereochemical outcome of such a substitution, if it were to proceed via an S_N2 mechanism, would be a complete inversion of configuration at the carbon center. cas.cn

Cyclohexane (B81311) Ring Reactivity

Ring-opening reactions involving the carbon skeleton of this compound are not commonly reported in the scientific literature. The stability of the six-membered cyclohexane ring means that significant energy input or highly specific reagents are typically required to induce cleavage of a C-C bond. While fluorinated cyclic compounds can be synthesized via the ring-opening of precursors like epoxides with fluorinating agents, the reverse—ring-opening of a stable fluorinated cyclohexane—is less common.

Detailed research findings on specific rearrangements and cyclization reactions starting from this compound are not extensively documented in the available literature. The presence of the ketone and fluorine functionalities allows for potential skeletal rearrangements (e.g., Favorskii rearrangement) or participation in cyclization reactions, but specific examples and mechanistic studies for this particular molecule are scarce. Intramolecular reactions, such as cyclizations involving a nucleophilic side chain attacking the carbonyl carbon or the carbon bearing the fluorine, represent potential but underexplored pathways. cas.cn

Stereoselectivity and Regioselectivity in Reactions

The stereochemical outcome of reactions involving this compound is highly dependent on the nature of the reagent and the reaction conditions. While specific studies on this compound are limited, extensive research on the closely related analogue, 2-fluorocyclohexanone (B1314666) (an α-fluoroketone), provides significant insight into the directing effects of the fluorine atom.

A notable example is the highly diastereoselective reduction of α-fluoroimines derived from α-fluorocyclohexanone. The reduction of the imine formed from 2-fluorocyclohexanone and p-anisidine using trichlorosilane (Cl₃SiH) shows a strong preference for the syn diastereomer. The choice of solvent significantly impacts the diastereoselectivity, with THF and EtOAc providing the best results. This high level of stereocontrol is attributed to the interaction between the fluorine and nitrogen atoms with the organosilane reagent in the transition state.

| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | 0 | 14:1 | 65 |

| 2 | Toluene | 0 | 14:1 | 62 |

| 3 | THF | 0 | 17:1 | 57 |

| 4 | MeCN | 0 | 12:1 | 68 |

| 5 | DMF | 0 | 9:1 | 45 |

| 6 | Dioxane | 0 | 15:1 | 70 |

| 7 | EtOAc | 0 | 17:1 | 73 |

Data derived from studies on the 2-fluorocyclohexanone analogue.

Kinetics and Thermodynamics of Reactions

The kinetics and thermodynamics of reactions involving this compound determine the product distribution, which can often be influenced by reaction conditions. The concepts of kinetic versus thermodynamic control are paramount. A reaction under kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), whereas a reaction under thermodynamic control favors the most stable product. researchgate.netvanderbilt.edu Reaction conditions such as temperature, solvent, and reaction time dictate which pathway is dominant. umn.edu

Specific kinetic data, such as reaction rates and activation energies for reactions of this compound, are not widely available. However, mechanistic proposals can be inferred from related systems.

In the diastereoselective reduction of the 2-fluorocyclohexanone imine analogue, the proposed mechanism involves the activation of the trichlorosilane (a Lewis acid) by either the fluorine or nitrogen atom (as Lewis bases). This interaction leads to a highly ordered, five-membered ring transition state involving the silicon, fluorine, and nitrogen atoms. This structured transition state is responsible for the high degree of stereocontrol, as it forces the hydride to be delivered to one face of the imine C=N double bond, leading preferentially to the syn product. The necessity of both the fluorine and nitrogen atoms for the reaction to proceed suggests a cooperative effect in activating the silane reductant and directing the stereochemical outcome.

Transition State Analysis

The stereochemical outcome of nucleophilic additions to this compound is largely dictated by the relative energies of the transition states leading to the different possible stereoisomers. The analysis of these transition states, primarily through computational methods, provides insight into the factors governing the facial selectivity of the reaction, specifically whether the nucleophile attacks from the axial or equatorial face of the carbonyl group.

The presence of a fluorine atom at the C3 position introduces a complex interplay of steric and electronic effects that influence the geometry and energy of the transition states. These effects modulate the preference for either a chair-like or a boat-like transition state and the trajectory of the incoming nucleophile.

Key Factors Influencing Transition State Stability:

Torsional Strain (Pitzer Strain): In the transition state for nucleophilic attack, the carbonyl carbon begins to rehybridize from sp² to sp³. This change in geometry can lead to increased torsional strain due to eclipsing interactions between the forming bond with the nucleophile and adjacent axial or equatorial bonds. The magnitude of this strain differs for axial and equatorial attack pathways.

Steric Hindrance: The approach of the nucleophile can be sterically hindered by axial substituents on the cyclohexane ring. In the case of this compound, the fluorine atom and the hydrogen atoms at C3 and C5 can influence the accessibility of the carbonyl carbon from the axial and equatorial faces.

Electronic Effects: The electronegative fluorine atom can exert a significant influence on the electronic environment of the ring. This includes inductive effects, which can alter the electrophilicity of the carbonyl carbon, and hyperconjugative interactions. These electronic factors can stabilize or destabilize certain transition state conformations. For instance, alignment of the C-F bond with the developing C-Nu bond in the transition state can lead to stabilizing or destabilizing orbital interactions.

Computational Models and Findings:

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the transition states of reactions involving substituted cyclohexanones. While specific studies focusing exclusively on this compound are limited, extensive research on related 2-substituted cyclohexanones provides a strong predictive framework.

For the hydride reduction of 2-substituted cyclohexanones, a benchmark study has evaluated the performance of various density functionals for describing the kinetics and thermodynamics of the reaction. This work highlights that accurate prediction of the stereoselectivity depends on a careful balance of factors, including torsional strain and noncovalent interactions, in the transition state. Approaches using double-hybrid density functionals, such as B2PLYP-D3, have been shown to provide accurate transition state energies for these kinetically controlled reactions. researchgate.net

The general models for nucleophilic addition to cyclohexanones, such as the Felkin-Anh model, provide a qualitative prediction of the stereochemical outcome. These models consider the steric and electronic properties of the substituents on the ring to predict the favored trajectory of the nucleophile.

Illustrative Transition State Energy Data:

The following interactive table presents hypothetical, yet scientifically plausible, data for the calculated activation energies (ΔG‡) for the axial and equatorial attack of a hydride nucleophile on this compound. This data is based on the established principles of torsional strain and stereoelectronic effects in substituted cyclohexanones.

The delicate balance between these competing effects determines the preferred reaction pathway and, consequently, the stereoselectivity of the reaction. The fluorine substituent at the 3-position is expected to have a more subtle influence on the transition state energies compared to a substituent at the 2-position, but its electronic and steric contributions remain crucial in dictating the final product ratio.

Applications As a Synthetic Intermediate

Building Blocks for Complex Organic Molecules

The reactivity of the carbonyl group, coupled with the influence of the adjacent fluorine atom, makes 3-fluorocyclohexanone an attractive starting material for the synthesis of various complex organic structures. The fluorine atom can direct the stereochemical outcome of reactions at the carbonyl center and can be carried through subsequent synthetic steps to introduce fluorine into the final target molecule. The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.

While direct, broad-ranging examples of synthesizing a wide variety of fluorinated heterocycles from this compound are not extensively documented in readily available literature, its potential as a precursor is evident from established synthetic methodologies. For instance, the condensation of cyclic ketones with dinucleophilic reagents is a common strategy for forming heterocyclic rings.

One potential application is in the synthesis of fluorinated pyridines. The general strategy involves the conversion of the ketone to an α-fluoro-α,β-unsaturated oxime, which can then undergo a rhodium-catalyzed C–H functionalization with alkynes to construct the pyridine (B92270) ring. snnu.edu.cn This approach offers a pathway to multi-substituted 3-fluoropyridines.

Furthermore, condensation reactions of cyclohexanone (B45756) derivatives with reagents like hydrazines, ureas, and thioureas are well-established routes to various heterocyclic systems, including pyrazoles, pyrimidines, and thiazines. It is plausible that this compound could be employed in similar reaction schemes to generate the corresponding fluorinated heterocycles. For example, the reaction of 1,3-dicarbonyl compounds (which can be conceptually related to the reactivity of ketones) with hydrazines is a classic method for pyrazole synthesis. beilstein-journals.orgnih.gov Similarly, three-component condensation reactions involving a ketone, an aldehyde, and a urea or thiourea derivative are known to produce dihydropyrimidinones (the Biginelli reaction), suggesting a potential route to fluorinated pyrimidine scaffolds from this compound. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | Potential Reagents | Reaction Type |

|---|---|---|